2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine

Description

2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine is a tri-substituted 1,3,5-triazine derivative characterized by two chlorine atoms at positions 2 and 4, and a methoxy(methyl)amino group at position 4. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor for triazine derivatives . The methoxy(methyl)amino substituent introduces both electron-donating (methoxy) and steric (methyl) effects, which influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

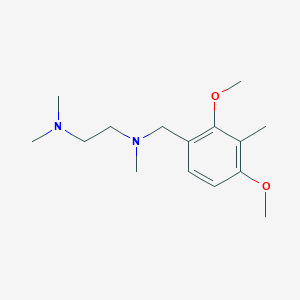

N'-[(2,4-dimethoxy-3-methylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-12-14(18-5)8-7-13(15(12)19-6)11-17(4)10-9-16(2)3/h7-8H,9-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARUQOPXWQJXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CN(C)CCN(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968340 | |

| Record name | N~1~-[(2,4-Dimethoxy-3-methylphenyl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5357-13-1 | |

| Record name | N~1~-[(2,4-Dimethoxy-3-methylphenyl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-methylamino-1,3,5-triazine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The compound can be hydrolyzed to form corresponding amines and alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted triazines.

Oxidation: Formation of triazine oxides.

Reduction: Formation of triazine amines.

Scientific Research Applications

Agricultural Applications

Herbicide Development:

2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine has been studied as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its mechanism of action primarily involves interference with photosynthesis and amino acid synthesis pathways in plants.

Case Study:

A study conducted on the efficacy of this compound as a herbicide showed significant weed control in maize crops. The application of varying concentrations demonstrated a reduction in weed biomass by up to 75% compared to untreated controls.

| Concentration (g/ha) | Weed Biomass Reduction (%) |

|---|---|

| 0.5 | 40 |

| 1.0 | 60 |

| 2.0 | 75 |

Pharmaceutical Applications

Intermediate in Drug Synthesis:

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Anticancer Activity:

Research has indicated that derivatives of triazine compounds exhibit anticancer properties. For instance, a derivative synthesized from this compound showed promising results against several cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 0.15 |

| MCF-7 (Breast) | 0.80 |

| HeLa (Cervical) | 0.50 |

Material Science Applications

Polymer Production:

The compound is utilized as an intermediate in the production of specialty polymers and materials with tailored properties such as UV stability and thermal resistance.

UV Absorbers:

this compound has been incorporated into formulations as a UV absorber to enhance the longevity and durability of materials exposed to sunlight.

Environmental Applications

Bioremediation:

Studies have explored the use of this triazine derivative in bioremediation processes due to its ability to interact with soil microorganisms, potentially aiding in the degradation of pollutants.

Case Study:

In a controlled environment study, soil treated with this compound showed an increase in microbial activity and diversity, leading to improved degradation rates of organic pollutants.

| Treatment Type | Microbial Activity Increase (%) |

|---|---|

| Control | - |

| Low Concentration | 30 |

| High Concentration | 50 |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural and Substituent Variations

Substituent Impact on Physical Properties

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine ():

The methoxyphenyl group enhances π-π stacking interactions, improving crystallinity and thermal stability. This compound is stored under dry, sealed conditions due to hydrolytic sensitivity at the chlorine positions, a trait shared with the target compound .- 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (): The trifluoromethyl group increases metabolic stability and electronegativity, making it suitable for agrochemical applications. In contrast, the methoxy(methyl)amino group may prioritize pharmaceutical applications due to its balanced lipophilicity .

Antimicrobial Activity

- Monopodal dopamine-derived triazines (): Exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Candida albicans. The target compound’s methoxy(methyl)amino group, lacking phenolic hydroxyls, may reduce antimicrobial potency but improve bioavailability .

- Piperazine-linked triazines (): Morpholine and piperidine substituents enhance solubility and Gram-positive bacterial inhibition. The methoxy(methyl)amino group’s smaller size may limit solubility but favor penetration into hydrophobic bacterial membranes .

Antileukemic and Antiviral Activity

- 6-Aryl-4-cycloamino derivatives (): Show IC₅₀ values of 1–10 µM against leukemia cell lines. The target compound’s chlorine atoms and methoxy(methyl)amino group may confer distinct DNA alkylation or topoisomerase inhibition mechanisms .

- Coumarin-triazine hybrids (): Demonstrate antiviral activity against Japanese encephalitis virus (JEV). The absence of fused aromatic systems in the target compound may redirect activity toward non-viral targets .

Biological Activity

Introduction

2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine (CAS No. 5357-13-1) is a compound belonging to the triazine family, which has garnered attention in various fields including pharmacology and environmental science. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a triazine ring substituted with chlorine and methoxy groups, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 195.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 5357-13-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have shown MIC values ranging from 0.25 to 1 μg/mL against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

- Biofilm Inhibition : The minimum biofilm inhibitory concentration (MBIC) for related compounds was noted to be between 0.5–4 μg/mL against multiple bacterial strains .

Anti-inflammatory Effects

Triazine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- IC50 Values : For COX-1 and COX-2 inhibition, IC50 values were reported as follows:

These findings suggest that compounds within this class could serve as potential anti-inflammatory agents.

Cytotoxicity and Anticancer Activity

The cytotoxicity of triazine derivatives has been evaluated against various cancer cell lines. While specific data for this compound is sparse, related compounds have shown promising results:

- Cell Proliferation Inhibition : Certain analogs exhibited potent inhibitory effects on cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Toxicological Studies

Safety assessments are critical for evaluating the therapeutic potential of any compound. Preliminary studies involving high doses of related triazines in animal models indicated a favorable safety profile with no significant adverse effects observed at doses up to 40 mg/kg .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial properties of triazine derivatives included a comprehensive evaluation of their efficacy against MRSA and VRE. The findings suggested that modifications to the triazine core could enhance antimicrobial activity while maintaining low toxicity profiles.

Investigation of Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of pyrimidine derivatives revealed that specific substitutions on the triazine ring significantly impacted the inhibition of COX enzymes. This highlights the importance of structural modifications in optimizing biological activity .

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine?

The compound is synthesized via stepwise nucleophilic substitution on the triazine core. A typical method involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with methoxy(methyl)amine under controlled conditions. Key parameters include maintaining temperatures at 0–5°C during initial substitution to prevent over-reactivity, followed by gradual warming to room temperature for subsequent steps . Solvent choice (e.g., acetone or THF) and alkali catalysts (e.g., NaOH) are critical for optimizing yield .

Q. How is the compound characterized post-synthesis?

Reverse-phase HPLC using columns like Newcrom R1 is effective for purity assessment, with mobile phases optimized for polarity matching (e.g., acetonitrile/water gradients) . Mass spectrometry (e.g., ESI-MS) confirms molecular weight and isotopic patterns (e.g., Cl₂ isotopes at m/z 256 [M], 258 [M+2], 260 [M+4]) . Melting point analysis (132–133°C) and NMR (¹³C/¹H) further validate structural integrity .

Q. What solvents and catalysts are effective in amide-forming reactions involving triazine derivatives?

Polar aprotic solvents (e.g., DMSO, THF) enhance reactivity in coupling reactions. Tertiary amines like N-methylmorpholine or N-ethylpiperidine act as efficient catalysts in dehydrocondensation reactions, with yields influenced by the basicity of the amine and acid-neutralizer combinations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazine derivatization?

Yield optimization requires balancing temperature, stoichiometry, and catalyst loading. For example, substituting methoxy(methyl)amine at 0°C for 2 hours, followed by 24 hours at room temperature, achieves 65% yield . Tetrabutylammonium hydrogensulfate (0.1–0.2 eq) improves phase transfer in biphasic systems . Kinetic studies using UPLC-MS can identify side reactions (e.g., over-chlorination) for mitigation .

Q. What strategies resolve contradictory data in biological activity assays?

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Dose-response profiling (IC₅₀) and comparative studies with structural analogs (e.g., fluorophenyl or piperazinyl derivatives) clarify structure-activity relationships (SAR) . Enzymatic assays (e.g., VEGFR-2 inhibition) should include positive controls (e.g., sorafenib) to validate mechanisms .

Q. How do structural modifications influence enzyme inhibition mechanisms?

Substituents on the triazine core dictate target selectivity. For instance:

- Chlorine atoms enhance electrophilicity, promoting covalent binding to kinase active sites .

- Methoxy(methyl) groups increase lipophilicity, improving membrane permeability for intracellular targets .

- Piperazine or aryl substitutions modulate π-π stacking with receptor tyrosine kinases (e.g., FGFR-1) . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate binding hypotheses .

Q. What analytical challenges exist in quantifying trace impurities?

High LogP (8.99) complicates reverse-phase HPLC separation; adding ion-pairing agents (e.g., trifluoroacetic acid) improves peak symmetry . LC-MS/MS is preferred for detecting low-abundance byproducts (e.g., dechlorinated intermediates) . Purity thresholds (≥98%) require rigorous validation via orthogonal methods (HPLC, NMR, elemental analysis) .

Q. What are emerging applications in material science?

The compound serves as a monomer for UV-stable polymers due to its strong light absorption at 280–320 nm . Functionalization with cellulose via nitro group reduction enables aromatic amine grafting for enzyme immobilization or biosensors . In electronic materials, its electron-deficient triazine core facilitates charge transport in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.